2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
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Overview
Description
The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains an amino group (-NH2), a sulfanyl group (-SH), and a nitrile group (-CN).
Scientific Research Applications
Synthesis of Propanamides
The compound is used in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples .
Study of Tautomerism
The compound is used in the study of annular prototropic tautomerism . The tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .
Synthesis of Energetic Salts
The compound is used in the synthesis of energetic salts . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network, which contribute greatly to the high density, insensitivity and thermal stability of the 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts .
Anticancer Agents
The compound is used in the design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents . Most of the synthesized compounds have proper selectivity against cancer cell lines .
Synthesis of 1,2,4-Triazole Hybrids
The compound is used in the synthesis of 1,2,4-triazole hybrids . The resulting findings showed that 1,2,4-triazole hybrids had weak to high cytotoxic activities against the two tumor cell lines .
Pharmacological Activities
The compound is used in the study of pharmacological activities . 1,2,4-Triazoles attract considerable attention in organic and medicinal chemistry due to their wide spectrum of pharmacological activities. They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and immune response.
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5S/c5-1-2-10-4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZUIGJTJHBCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC1=NNC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365429 |
Source
|
Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |
CAS RN |
338751-47-6 |
Source
|
Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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